3-(4'-bromophenyl)-6-methoxycoumarin 3-(4'-bromophenyl)-6-methoxycoumarin
Brand Name: Vulcanchem
CAS No.: 262591-02-6
VCID: VC7912205
InChI: InChI=1S/C16H11BrO3/c1-19-13-6-7-15-11(8-13)9-14(16(18)20-15)10-2-4-12(17)5-3-10/h2-9H,1H3
SMILES: COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)Br
Molecular Formula: C16H11BrO3
Molecular Weight: 331.16 g/mol

3-(4'-bromophenyl)-6-methoxycoumarin

CAS No.: 262591-02-6

Cat. No.: VC7912205

Molecular Formula: C16H11BrO3

Molecular Weight: 331.16 g/mol

* For research use only. Not for human or veterinary use.

3-(4'-bromophenyl)-6-methoxycoumarin - 262591-02-6

CAS No. 262591-02-6
Molecular Formula C16H11BrO3
Molecular Weight 331.16 g/mol
IUPAC Name 3-(4-bromophenyl)-6-methoxychromen-2-one
Standard InChI InChI=1S/C16H11BrO3/c1-19-13-6-7-15-11(8-13)9-14(16(18)20-15)10-2-4-12(17)5-3-10/h2-9H,1H3
Standard InChI Key NGYRACBRSBNLPU-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)Br
Canonical SMILES COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)Br

3-(4'-Bromophenyl)-6-methoxycoumarin is a synthetic organic compound belonging to the coumarin family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its molecular formula C16H11BrO3 and molecular weight of 331.16 g/mol .

Suppliers and Availability

The compound is available from several suppliers globally, including companies in China, with options for purchasing in various quantities .

Synthesis and Preparation

While specific synthesis methods for 3-(4'-bromophenyl)-6-methoxycoumarin are not detailed in the available literature, coumarin derivatives are generally synthesized through condensation reactions involving salicylic acid derivatives and appropriate aldehydes or ketones. The presence of a bromo substituent on the phenyl ring suggests a halogenation step in the synthesis process.

Biological Activities

Although specific biological activity data for 3-(4'-bromophenyl)-6-methoxycoumarin is limited, coumarin derivatives are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities . The presence of a bromine atom and a methoxy group can influence the compound's biological activity, potentially enhancing its interaction with biological targets.

Research Findings

While direct research findings on 3-(4'-bromophenyl)-6-methoxycoumarin are scarce, related coumarin derivatives have shown promising results in various biological assays:

  • Antioxidant Activity: Coumarins with halogen substituents have been found to exhibit significant antioxidant activity, which could be beneficial in reducing oxidative stress .

  • Anti-Inflammatory Activity: Some coumarin derivatives have demonstrated anti-inflammatory properties by inhibiting enzymes like soybean lipoxygenase .

  • Anticancer Activity: Certain coumarins have shown antiproliferative effects on cancer cells, suggesting potential applications in cancer therapy .

Data Table: Biological Activities of Related Coumarin Derivatives

CompoundBiological ActivityIC50 Value
6,8-Dibromo-3-(4-hydroxyphenyl)-4-methyl-chromen-2-oneLipid Peroxidation Inhibition36.9 μM
6-Bromo-3-(4,5-diacetyloxyphenyl)-4-methyl-chromen-2-oneLipid Peroxidation Inhibition37.1 μM
3-(3′-Bromophenyl)-6-methylcoumarinMAO-B Inhibition134 pM

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